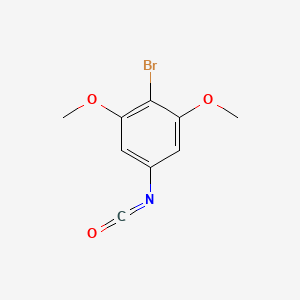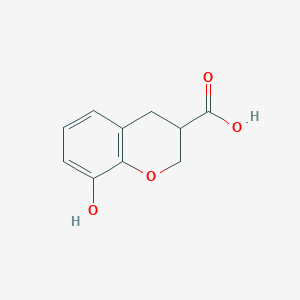![molecular formula C10H10Cl2N2S B6142484 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1049759-70-7](/img/structure/B6142484.png)
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride (3-CPMT) is a novel small molecule with potential applications in the fields of medicine and biochemistry. It is a derivative of thiazole and has a molecular weight of 312.9 g/mol. 3-CPMT has been studied extensively in recent years due to its unique properties and potential applications in drug development, medical research and biochemistry.
作用機序
The exact mechanism of action of 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins involved in inflammation, oxidative stress and cell death. It has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-microbial and anti-cancer properties. It has also been found to possess neuroprotective effects and to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, it has been found to improve glucose tolerance and reduce body weight in obese individuals.
実験室実験の利点と制限
The main advantage of using 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride in laboratory experiments is its high solubility in aqueous media. This makes it easy to handle and to use in various experiments. Additionally, it is a relatively inexpensive and readily available compound. However, this compound is not as stable as some other compounds and is prone to degradation in certain conditions.
将来の方向性
The potential applications of 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride are vast and varied. In the future, it could be used in the development of novel drugs for the treatment of various diseases. Additionally, it could be used in the study of neurological disorders and in the development of new treatments for these disorders. It could also be used in the study of obesity and diabetes and in the development of new treatments for these conditions. Additionally, it could be used in the study of cancer, and in the development of new treatments for this disease. Finally, it could be used in the study of inflammation and oxidative stress and in the development of new treatments for these conditions.
合成法
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 2-chlorophenylmethyl chloride with 2-amino-3-thiophenecarboxylic acid in an aqueous medium. The second step involves the reaction of the resulting product with hydrochloric acid to form this compound hydrochloride. The reaction conditions for both steps are mild, and the yield of the product is high.
科学的研究の応用
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has been studied extensively in recent years due to its unique properties and potential applications in drug development, medical research and biochemistry. It has been found to possess anti-inflammatory, anti-oxidant, anti-microbial and anti-cancer properties. In addition, it has been used in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been used in the study of diabetes and obesity.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMVNPWBPUWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)
![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)
![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)




![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)



![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)